molecular formula C15H19N3O3S B2835223 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1203240-02-1

3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2835223
CAS No.: 1203240-02-1
M. Wt: 321.4
InChI Key: CPHQSKLTVOQTEL-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide is an organic compound that combines structural elements of a benzenesulfonamide with a pyridazinone moiety. This compound’s unique structure allows it to interact with biological targets and participate in a variety of chemical reactions, making it an area of interest in multiple scientific fields, including medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

To synthesize 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide, a common approach starts with the sulfonation of a 3,4-dimethylbenzene. The procedure generally involves the following steps:

  • Sulfonation: React 3,4-dimethylbenzene with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group, forming 3,4-dimethylbenzenesulfonic acid.

  • Amidation: Convert the sulfonic acid to the corresponding sulfonamide using propylamine, yielding 3,4-dimethyl-N-propylbenzenesulfonamide.

  • Pyridazinone Introduction: Finally, react the sulfonamide with a 6-chloropyridazinone under basic conditions to form the desired product, this compound.

Industrial Production Methods:

In an industrial setting, this synthesis might be streamlined using flow chemistry techniques for better control over reaction conditions and yield. Optimizing parameters such as temperature, solvent choice, and reaction time is crucial for high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidative transformations, particularly at the methyl groups attached to the benzene ring, potentially forming carboxylic acid derivatives.

  • Reduction: Reduction reactions can target the sulfonamide group, although these are less common due to the stability of the sulfonamide bond.

  • Substitution: Substitution reactions on the pyridazinone ring are facilitated by the electron-withdrawing nature of the keto group, making it susceptible to nucleophilic attack.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, chromium trioxide.

  • Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Conditions: Use of bases like sodium hydride, or catalysis with transition metals.

Major Products:

  • Oxidation: Potential formation of 3,4-dimethylbenzoic acid derivatives.

  • Reduction: Modified sulfonamide structures.

  • Substitution: Functionalized pyridazinone derivatives.

Scientific Research Applications

This compound finds applications across various scientific domains:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Studied for its interactions with enzymes and proteins, serving as a probe in biochemical assays.

  • Medicine: Potential use in drug design due to its ability to mimic biological molecules and interact with specific targets.

  • Industry: Utilized in materials science for the development of novel polymers and coatings with specific properties.

Mechanism of Action

The mechanism by which 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide exerts its effects primarily involves binding to biological targets such as enzymes or receptors. The sulfonamide group can interact through hydrogen bonding and van der Waals forces, while the pyridazinone moiety may interact with specific amino acid residues in the active sites of proteins. These interactions can modulate the activity of the target proteins, leading to downstream biological effects.

Comparison with Similar Compounds

Compared to other benzenesulfonamides and pyridazinone derivatives, this compound stands out due to its dual functional groups, which offer a unique combination of properties. Similar compounds include:

  • 3,4-dimethylbenzenesulfonamide: Lacks the pyridazinone moiety, therefore has different biological and chemical properties.

  • 6-chloropyridazinone derivatives: Without the sulfonamide group, their interaction profile and chemical reactivity differ significantly.

This dual nature makes 3,4-dimethyl-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide particularly versatile and valuable in scientific research and industrial applications.

Properties

IUPAC Name

3,4-dimethyl-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-12-6-7-14(11-13(12)2)22(20,21)17-9-4-10-18-15(19)5-3-8-16-18/h3,5-8,11,17H,4,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHQSKLTVOQTEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NCCCN2C(=O)C=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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